
4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MEABN, and it is synthesized through a specific method that involves the use of trifluoroacetic acid. The purpose of
科学的研究の応用
Solar Energy Materials
- A perfluorinated compound similar to 4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid, namely 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been used as an additive in polymer solar cells (PSCs). This addition improved the power conversion efficiency of the cells significantly, highlighting its potential application in enhancing solar energy materials (Jeong et al., 2011).
Organic Chemistry and Synthesis
- 2-(Acylamino)benzonitriles have been used in the synthesis of 2-Substituted 4-(Arylamino)quinazolines. This process involves refluxing with primary arylamines, using trifluoroacetic acid as a catalyst, showcasing its role in facilitating chemical reactions (Marinho & Proença, 2015).
Corrosion Inhibition
- Derivatives of 2-aminobenzene-1,3-dicarbonitriles have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings to protect metals from corrosion (Verma, Quraishi, & Singh, 2015).
Pharmaceutical Analysis
- Trifluoroacetic acid has been used in the liquid chromatography analysis of pharmaceutical compounds like pirfenidone, demonstrating its utility in the analytical chemistry field (Shi et al., 2009).
Charge Transfer and Conversion
- Tetrafluoro-aminobenzonitriles, related to the query compound, are studied for their ultrafast intramolecular charge transfer and internal conversion. This research is relevant in the field of physical chemistry and materials science (Galievsky et al., 2005).
Safety And Hazards
特性
IUPAC Name |
4-(2-aminoethyl)-3-methylbenzonitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C2HF3O2/c1-8-6-9(7-12)2-3-10(8)4-5-11;3-2(4,5)1(6)7/h2-3,6H,4-5,11H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJSOWVQPEMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-3-methylbenzonitrile, trifluoroacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

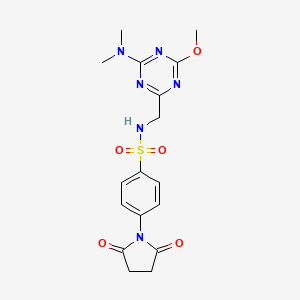
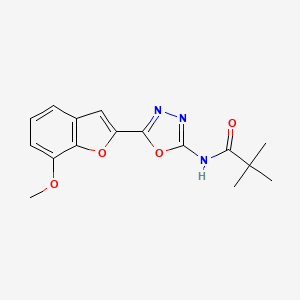
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)


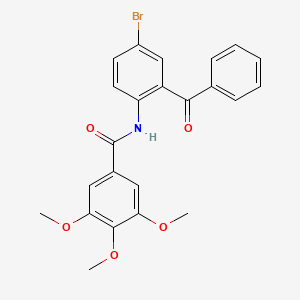
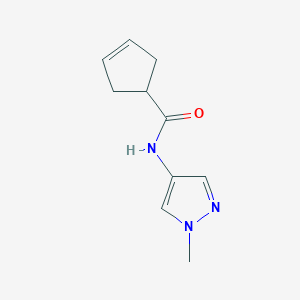
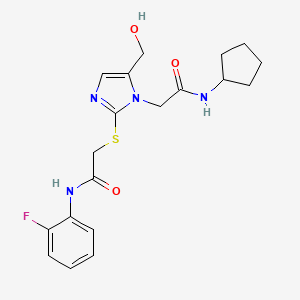
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2992707.png)
![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)
![Tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate](/img/structure/B2992710.png)
![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)
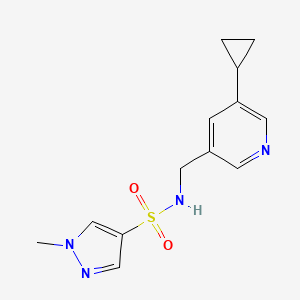
![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)